1,2-Dichloro-4-fluoro-5-nitrobenzene
Overview
Description
1,2-Dichloro-4-fluoro-5-nitrobenzene is a compound that has been studied in nematic solvents . It may be used in the combinatorial solid-phase synthesis of bis-heterocyclic compounds .
Synthesis Analysis
This compound may be used in the combinatorial solid-phase synthesis of bis-heterocyclic compounds . It was employed as a solute to investigate the possibility of selective excitation in coupled multispin systems .Molecular Structure Analysis
The molecular formula of this compound is Cl2C6H2(F)NO2 . It has a molecular weight of 209.99 .Chemical Reactions Analysis
This compound may be used in the combinatorial solid-phase synthesis of bis-heterocyclic compounds . It was employed as a solute to investigate the possibility of selective excitation in coupled multispin systems .Physical And Chemical Properties Analysis
The compound has a boiling point of 247 °C and a melting point of 17 °C . It has a density of 1.596 g/mL at 25 °C . The refractive index is 1.575 (lit.) .Scientific Research Applications
Chemical and Physical Properties Studies
1,2-Dichloro-4-fluoro-5-nitrobenzene (DCFN) has been the subject of various studies focusing on its chemical and physical properties. Investigations include the examination of its molecular structure, vibrational spectra, and intermolecular interactions. For example, studies have utilized density functional calculations to analyze the vibrational spectra of DCFN, enhancing understanding of its molecular characteristics and potential interactions with other compounds (Krishnakumar, Barathi, & Mathammal, 2012). Additionally, research on close contacts and intermolecular energies in structures similar to DCFN helps in understanding its solid-state chemistry and potential applications in materials science (Bosch, Bowling, & Speetzen, 2022).
Synthesis and Chemical Reactions
DCFN is also central to studies exploring its synthesis and reactivity. Research on the catalytic synthesis of DCFN demonstrates its efficient production, which is crucial for its applications in various chemical processes (L. Hui-ping, 2005). Furthermore, the exploration of reactions involving DCFN, such as electron attachment and dissociation, is significant for understanding its behavior in different chemical environments (Asfandiarov et al., 2007).
Environmental and Biological Applications
Studies on DCFN also encompass its environmental and biological implications. For instance, the microbial degradation of DCFN-related compounds by certain bacterial strains showcases potential environmental applications, particularly in bioremediation (M. Shah, 2014). This aspect is crucial for addressing environmental pollution concerns involving nitroaromatic compounds.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1,2-dichloro-4-fluoro-5-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2FNO2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOCDIKCKFOUDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90336466 | |
Record name | 1,2-Dichloro-4-fluoro-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90336466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2339-78-8 | |
Record name | 1,2-Dichloro-4-fluoro-5-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2339-78-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Dichloro-4-fluoro-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90336466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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